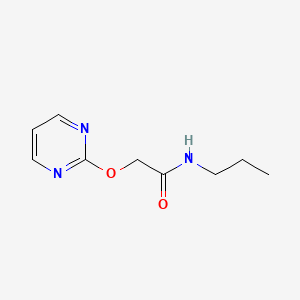

N-propyl-2-(pyrimidin-2-yloxy)acetamide

説明

N-Propyl-2-(pyrimidin-2-yloxy)acetamide is a synthetic acetamide derivative featuring a pyrimidinyloxy substituent at the 2-position of the acetamide backbone and an N-propyl group. This compound belongs to a broader class of phenoxy acetamides, which are structurally characterized by an acetamide core linked to aromatic or heteroaromatic moieties via an oxygen atom. The pyrimidine ring in this compound introduces hydrogen-bonding capabilities and π-π stacking interactions, which may enhance binding affinity to biological targets.

特性

IUPAC Name |

N-propyl-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-4-10-8(13)7-14-9-11-5-3-6-12-9/h3,5-6H,2,4,7H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJVWZNCAYVHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine-2-ol with N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to complete the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-propyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-propyl-2-(pyrimidin-2-yloxy)acetic acid, while reduction may produce N-propyl-2-(pyrimidin-2-yloxy)ethanol .

科学的研究の応用

N-propyl-2-(pyrimidin-2-yloxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-propyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sections compare N-propyl-2-(pyrimidin-2-yloxy)acetamide with analogous acetamide derivatives, focusing on structural variations, synthesis methods, pharmacological activities, and spectral data.

Substituent Variations and Pharmacological Activity

Table 1: Key Structural Differences and Reported Activities

Key Observations:

- Pyrimidine vs. Quinoline/Piperazine Derivatives: Compounds like 18a () replace the pyrimidinyloxy group with a quinoline-piperazine system, which may enhance solubility and target selectivity for kinase interactions. However, the pyrimidine group in the target compound offers a smaller, more rigid scaffold for binding .

- Antimicrobial Activity : Compound 47 () demonstrates gram-positive antibacterial activity due to the benzo[d]thiazolylsulfonyl-piperazine group, a feature absent in the pyrimidinyloxy analog. This highlights the importance of sulfonyl groups in antimicrobial potency .

- Dual Inhibitors: Compound 10 () incorporates triazole and trifluoromethyl groups, enabling dual inhibition of BAG3 and HSP70 proteins.

Spectral Data and Structural Confirmation

Table 3: NMR Spectral Features

Key Observations:

- Pyrimidine protons in the target compound are expected to resonate at higher δ values (~8.5–9.0 ppm) compared to quinoline protons in 18a (~7.8–6.8 ppm) due to electron-withdrawing effects .

- The N-propyl group’s characteristic triplet (~1.0 ppm) is consistent across analogs, confirming successful alkylation .

生物活性

N-propyl-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring connected to an acetamide group through an ether linkage. The presence of the propyl group is significant as it influences the compound's lipophilicity and biological interactions.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. It has been studied for its effectiveness against various pathogens, including bacteria and viruses. For instance, in vitro studies have demonstrated its ability to inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies reveal that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests a potential role in managing conditions characterized by inflammation.

Anticancer Activity

This compound has shown promise as an anticancer agent . Preliminary studies indicate that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology. Table 1 summarizes the anticancer activity against various cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.5 | Induction of apoptosis |

| A549 (Lung) | 20.3 | Cell cycle arrest |

| HepG2 (Liver) | 18.7 | Inhibition of proliferation |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are pivotal in the inflammatory process.

- Receptor Modulation : It can bind to receptors involved in pain and inflammation, thereby altering their activity and reducing symptoms associated with these conditions .

Case Studies

A significant study conducted on the anti-inflammatory effects of this compound involved animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling compared to control groups, indicating its therapeutic potential in chronic inflammatory diseases.

Another study focused on its anticancer properties, where this compound was administered to mice implanted with tumor cells. The treated group exhibited slower tumor growth rates and improved survival compared to untreated controls, further supporting its role as a potential anticancer agent .

Comparison with Similar Compounds

This compound can be compared with similar compounds like N-methyl-2-(pyrimidin-2-yloxy)acetamide and N-butyl-2-(pyrimidin-2-yloxy)acetamide. Each variant demonstrates distinct biological activities influenced by the alkyl chain length:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| N-methyl-2-(pyrimidin-2-yloxy)acetamide | Low | Moderate | Moderate |

| N-butyl-2-(pyrimidin-2-yloxy)acetamide | High | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。